4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde
Description
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde (CAS: 390833-4986-61-7) is a benzaldehyde derivative featuring a tertiary amine core with a hydroxymethylphenyl group and a phenyl substituent. Its molecular formula is C₂₀H₁₇NO₂ (MW: 303.36 g/mol). The compound combines an electron-rich aromatic system (phenylamino group) with a polar hydroxymethyl group, making it a versatile intermediate in pharmaceuticals and materials science. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures for related aldehydes .
Properties
IUPAC Name |
4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUBAPZVGSWZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
A two-step process involves:
Key Data:
Advantages : High regioselectivity; scalable for industrial use.
Limitations : Requires handling of nitro intermediates and strict temperature control.
Buchwald-Hartwig Coupling
Palladium-Catalyzed Cross-Coupling
A direct coupling between 4-bromobenzaldehyde and 4-(hydroxymethyl)aniline using Pd(OAc)₂/Xantphos as a catalyst system:
Reaction :
Optimization Table:
Key Insight : Xantphos enhances catalyst stability, while KOtBu improves deprotonation efficiency.
Mitsunobu Reaction for N-Aryl Bond Formation
Coupling of 4-Hydroxybenzaldehyde and 4-(Hydroxymethyl)aniline
Using DIAD and Ph₃P in THF:
Performance Metrics:
Note : Excess DIAD drives the reaction to completion but may increase side products.
Comparative Analysis of Methods
| Method | Yield Range | Cost | Scalability | Key Challenge |
|---|---|---|---|---|
| Reductive Amination | 75–85% | Moderate | High | Nitro intermediate stability |
| Buchwald-Hartwig | 68–72% | High | Moderate | Catalyst cost |
| Mitsunobu | 65–70% | Low | Low | Byproduct removal |
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: 4-((4-(Carboxy)phenyl)(phenyl)amino)benzaldehyde
Reduction: 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds related to 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde exhibit significant antibacterial properties. For instance, studies have synthesized derivatives of benzaldehyde and evaluated their antimicrobial activities against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives demonstrated potent antibacterial effects, suggesting that this compound could be a lead structure for developing new antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| Compound C | B. subtilis | 22 |
Anticancer Activity
The anticancer potential of 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde has been explored through various studies. For example, derivatives have been tested against multiple cancer cell lines, including HepG2 (human liver cancer) and C6 (rat glioma). The MTT assay results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin, showcasing their potential as anticancer drugs .
Table 2: Anticancer Activity of Derivatives
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | HepG2 | 25 |
| Compound E | C6 | 30 |
| Compound F | MCF7 | 20 |
Study on Antibacterial Properties
In a study conducted by Jain et al., compounds derived from benzaldehyde were synthesized and tested for their antibacterial efficacy using the cylinder well diffusion method. The study reported that specific derivatives showed strong inhibition against E. coli and S. aureus, indicating their potential as effective antibacterial agents .
Study on Anticancer Properties
Yurttas et al. investigated the cytotoxic effects of synthesized compounds related to 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde on human liver cancer cells (HepG2). The results demonstrated that some compounds had IC50 values significantly lower than those of traditional chemotherapy drugs, suggesting a promising avenue for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below contrasts key structural features and applications of 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde with its analogs:

Key Observations:
- Electronic Effects : The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to D6 and D7, which lack polar substituents. This may improve solubility in polar solvents .
- Halogen vs.
- Optoelectronic Applications: D6 and related amino-benzaldehydes (e.g., 4-[N,N-di(4-bromophenyl)amino]benzaldehyde) are used in polymer solar cells due to their electron-donating amino groups, which enhance charge transport . The target compound’s hydroxymethyl group could modify these properties by introducing steric hindrance or additional hydrogen-bonding networks.
Biological Activity
The compound 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde , often referred to as a derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.
Chemical Structure
The molecular structure of 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde can be represented as follows:
This compound features a hydroxymethyl group, an amino group, and a benzaldehyde moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that several derivatives of benzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of hydroxymethyl and amino groups enhances the interaction with microbial cell walls, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde | S. aureus | 24 |
| 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde | E. coli | 21 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. A study demonstrated that related compounds showed IC50 values ranging from 3–5 µM against liver cancer cell lines (HEPG2 and HCT-116), indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 3–5 |
| HCT-116 | 3–5 |
| MDA-MB-231 | 72.67 |
Anti-inflammatory Effects
Compounds similar to 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial in the context of diseases such as rheumatoid arthritis and other inflammatory disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzaldehyde derivatives, including our compound, against clinical isolates. The results indicated a strong correlation between structural modifications and antimicrobial potency.
- Anticancer Mechanism : In a recent investigation, the compound was tested on various cancer cell lines. The findings suggested that it not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis.
Q & A
Q. What are the recommended synthetic routes for 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
Buchwald-Hartwig amination : Couple 4-bromo-N-phenylaniline with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis to form the diarylamine intermediate .
Aldehyde introduction : Oxidize the hydroxymethyl group (-CH2OH) to a formyl group (-CHO) using mild oxidizing agents like MnO2 or TEMPO/oxone to avoid over-oxidation .
Optimization tips: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd(OAc)₂, XPhos) and solvent polarity (toluene/DMF mixtures) to improve yields .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : Use - and -NMR to confirm the diarylamine linkage (δ 6.8–7.5 ppm for aromatic protons) and formyl group (δ ~9.8–10.2 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry for solid-state studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?
Contradictions often arise from:
- Solvent-dependent degradation : The aldehyde group may undergo hydration or oxidation in aqueous media. Test stability in DMSO, DMF, and ethanol using accelerated stability studies (40°C/75% RH) .
- Toxicological variability : Reference Safety Data Sheets (SDS) and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate findings .
Q. What strategies are effective for studying this compound’s role in Schiff base formation or coordination chemistry?
- Schiff base synthesis : React the aldehyde with primary amines (e.g., aniline derivatives) in ethanol under reflux. Monitor imine formation via IR (C=N stretch ~1640 cm⁻¹) .
- Metal coordination : Screen transition metals (Cu²⁺, Zn²⁺) in DCM/MeOH to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?
Q. What experimental designs are critical for investigating its potential as a protease inhibitor or biochemical probe?
- Enzyme assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .
- SAR studies : Modify the hydroxymethyl or phenyl groups to assess steric/electronic effects on binding affinity .
Methodological Considerations
Q. How should researchers address solubility challenges in biological assays?
- Co-solvent systems : Use ≤1% DMSO in PBS. Confirm compound integrity post-solubilization via LC-MS .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
